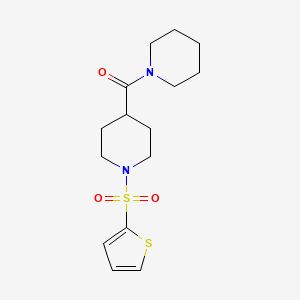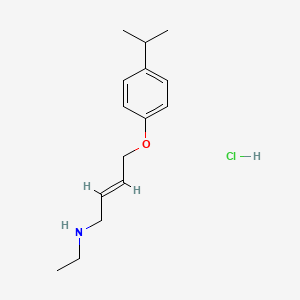![molecular formula C20H26N4O3 B6078627 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone, also known as LY294002, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is a key regulator of multiple cellular processes, including cell growth, survival, and metabolism. Thus, LY294002 has been widely used as a tool compound in scientific research to investigate the role of PI3K in various biological systems.
Mechanism of Action
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone inhibits PI3K by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. By inhibiting PI3K signaling, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells, and modulates insulin signaling and other cellular processes.
Biochemical and Physiological Effects:
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects in different biological systems. In cancer cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone induces cell cycle arrest and apoptosis by inhibiting PI3K signaling. In neuronal cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to modulate synaptic plasticity and neuronal survival. In cardiovascular cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to inhibit vascular smooth muscle cell proliferation and migration. In immune cells, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.
Advantages and Limitations for Lab Experiments
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has several advantages as a tool compound for scientific research. First, it is a potent and selective inhibitor of PI3K, which makes it a useful tool for investigating the role of PI3K in various biological systems. Second, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been widely used in scientific research, and there is a large body of literature on its effects and mechanisms of action. However, there are also some limitations to using 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in lab experiments. For example, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to have off-target effects on other enzymes, such as mTOR and DNA-PK. Additionally, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone is not suitable for in vivo experiments, as it has poor bioavailability and is rapidly metabolized in vivo.
Future Directions
There are several future directions for research on 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone. First, researchers could investigate the role of 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in other biological systems, such as the immune system or the cardiovascular system. Second, researchers could develop more potent and selective inhibitors of PI3K, which could be used as new tools for investigating PI3K signaling. Finally, researchers could investigate the potential therapeutic applications of 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone in cancer and other diseases.
Synthesis Methods
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone was first synthesized by researchers at Eli Lilly and Company in the late 1990s. The synthesis involves the condensation of 2-(4-morpholinyl)ethylamine with 3-bromopropionyl chloride to form the intermediate 3-(4-morpholinyl)-1-(2-oxoethyl)propyl chloride. This intermediate is then reacted with 3-(2-oxo-3H-quinazolin-4-yl)propionic acid in the presence of triethylamine to yield 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone. The overall yield of the synthesis is approximately 10%.
Scientific Research Applications
3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been used extensively in scientific research to investigate the role of PI3K in various biological systems. For example, 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to inhibit PI3K signaling in cancer cells, leading to decreased cell proliferation and increased apoptosis. 3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone has also been used to study the role of PI3K in insulin signaling, neuronal development, and inflammation.
properties
IUPAC Name |
3-[3-(3-morpholin-4-ylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c25-19(23-8-3-4-16(14-23)22-10-12-27-13-11-22)7-9-24-15-21-18-6-2-1-5-17(18)20(24)26/h1-2,5-6,15-16H,3-4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMAJDXVESZAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Morpholin-4-ylpiperidin-1-yl)-3-oxopropyl]quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078577.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078579.png)

![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(3-methoxyphenyl)pyrrolidine](/img/structure/B6078639.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)